

A Comprehensive Spectroscopic Guide to 2-Ethylisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethylisonicotinamide

Cat. No.: B143562

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Introduction

2-Ethylisonicotinamide ($C_8H_{10}N_2O$, Mol. Wt.: 150.18 g/mol) is a heterocyclic aromatic amide of significant interest within pharmaceutical development and chemical analysis.^{[1][2]} It is recognized as a key metabolite and impurity of Ethionamide, a second-line antitubercular drug.^[2] Consequently, its unambiguous identification and characterization are critical for quality control, metabolic studies, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific rigor and trustworthiness for researchers and drug development professionals.

Below is the chemical structure of **2-Ethylisonicotinamide**, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Chemical structure of **2-Ethylisonicotinamide**.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is the foundational technique for determining the molecular weight and obtaining structural information through controlled fragmentation. For a molecule like **2-**

Ethylisonicotinamide, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are effective.

Expertise & Experience: Choosing the Right Ionization

- Electron Ionization (EI): This hard ionization technique is ideal for generating a reproducible fragmentation pattern, creating a "fingerprint" spectrum that can be compared against spectral libraries like NIST.[1] It is particularly useful for identifying known compounds and elucidating the structure of new ones by piecing together the fragments.
- Electrospray Ionization (ESI): This soft ionization technique is preferred for its ability to generate intact protonated molecules, $[M+H]^+$, providing a clear confirmation of the molecular weight.[3][4] It is less prone to in-source fragmentation, making it invaluable for quantitative studies and for analyzing thermally labile compounds.

Experimental Protocol: GC-MS (EI) Analysis

- Sample Preparation: Dissolve approximately 1 mg of **2-Ethylisonicotinamide** in 1 mL of a volatile solvent such as methanol or ethyl acetate.
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- Chromatographic Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., starting at 100°C, ramping to 250°C at 10°C/min) to ensure separation from any impurities. Helium is used as the carrier gas.
- Ionization: The eluted compound enters the EI source, where it is bombarded with 70 eV electrons.
- Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer across a mass range of m/z 40-400.

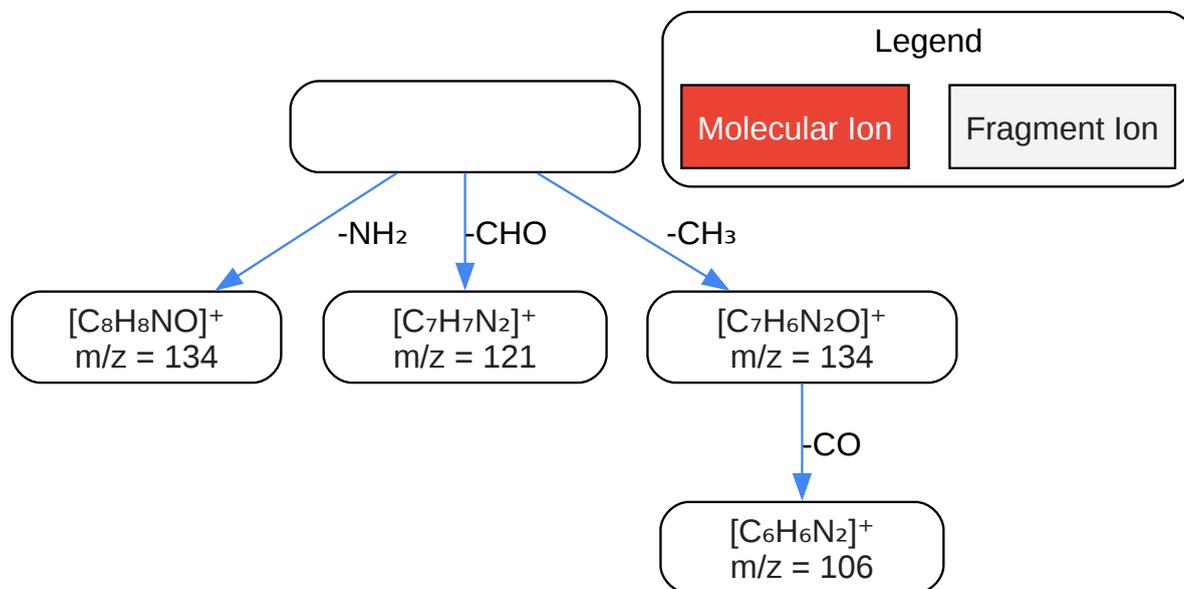
Data Presentation: Interpretation of the Mass Spectrum

The mass spectrum of **2-Ethylisonicotinamide** provides clear evidence for its molecular formula, $C_8H_{10}N_2O$.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Structural Component Lost	Significance
150	[M] ⁺	None	Molecular Ion: Confirms the molecular weight of 150.18 Da.[1]
149	[M-H] ⁺	H•	Loss of a hydrogen radical.[1]
134	[M-NH ₂] ⁺	•NH ₂	Loss of the amino radical from the amide group.
122	[M-C ₂ H ₄] ⁺	Ethene (from ethyl group)	Likely via McLafferty rearrangement.
106	[M-CONH ₂] ⁺	•CONH ₂	Loss of the entire carboxamide group radical, indicating the core pyridine structure.
78	[C ₅ H ₄ N] ⁺	C ₂ H ₅ , CONH ₂	Pyridine ring fragment.

Mandatory Visualization: Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events for **2-Ethylisonicotinamide** under Electron Ionization.



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Caption: Proposed EI-MS fragmentation of **2-Ethylisonicotinamide**.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard for its simplicity and minimal sample preparation.

- Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) to subtract atmospheric (H_2O , CO_2) and instrumental contributions.

[5]

- **Sample Application:** Place a small amount of solid **2-Ethylisonicotinamide** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of **2-Ethylisonicotinamide** will display characteristic absorptions confirming its key structural features.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Authoritative Grounding & Interpretation
3400–3250 (two bands)	N-H Stretch	Primary Amide (-CONH ₂)	The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of a primary amide.[6]
3100–3000	C-H Aromatic Stretch	Pyridine Ring	Absorptions at wavenumbers >3000 cm ⁻¹ are indicative of C-H bonds where the carbon is sp ² hybridized.[5]
3000–2850	C-H Aliphatic Stretch	Ethyl Group (-CH ₂ CH ₃)	Absorptions at wavenumbers <3000 cm ⁻¹ are characteristic of C-H bonds on sp ³ hybridized carbons.[5]
~1670	C=O Stretch (Amide I)	Primary Amide	This is a very strong and sharp absorption, one of the most prominent features of the spectrum, confirming the carbonyl group.[6]
~1600	N-H Bend (Amide II)	Primary Amide	This band results from the bending vibration of the N-H bond in the amide.
1600–1450	C=C and C=N Stretch	Pyridine Ring	Multiple bands in this region are

characteristic of aromatic ring vibrations.

900–675	C-H Out-of-Plane Bend	Aromatic Ring	The specific pattern of these bands can provide information about the substitution pattern on the pyridine ring.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ^1H NMR provides information on the hydrogen environment and connectivity, while ^{13}C NMR maps the carbon skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity.

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide (DMSO-d_6). DMSO-d_6 is often preferred for amides as it slows the exchange of amide protons, resulting in sharper signals.
- Sample Preparation: Accurately weigh ~5-10 mg of **2-Ethylisonicotinamide** and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean NMR tube.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference standard (δ 0.00 ppm).
- Acquisition:
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for all carbon atoms. Due to the lower natural abundance of ^{13}C , more scans (e.g., 1024) are required.[7]

Data Presentation: ^1H NMR Spectral Data (Predicted, 400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Expert Rationale
~8.6	Doublet (d)	1H	H-6	The proton adjacent to the ring nitrogen is the most deshielded aromatic proton.
~7.8	Singlet (s) or narrow doublet	1H	H-3	This proton has no adjacent proton neighbors, leading to a singlet or a very small long-range coupling.
~7.7	Doublet (d)	1H	H-5	Coupled to H-6, this proton appears downfield due to the electron-withdrawing nature of the amide group.
~8.0, ~7.5	Broad Singlets (br s)	2H	-CONH ₂	Amide protons are often broad due to quadrupole effects and chemical exchange. Their chemical shift is highly dependent on concentration and temperature.

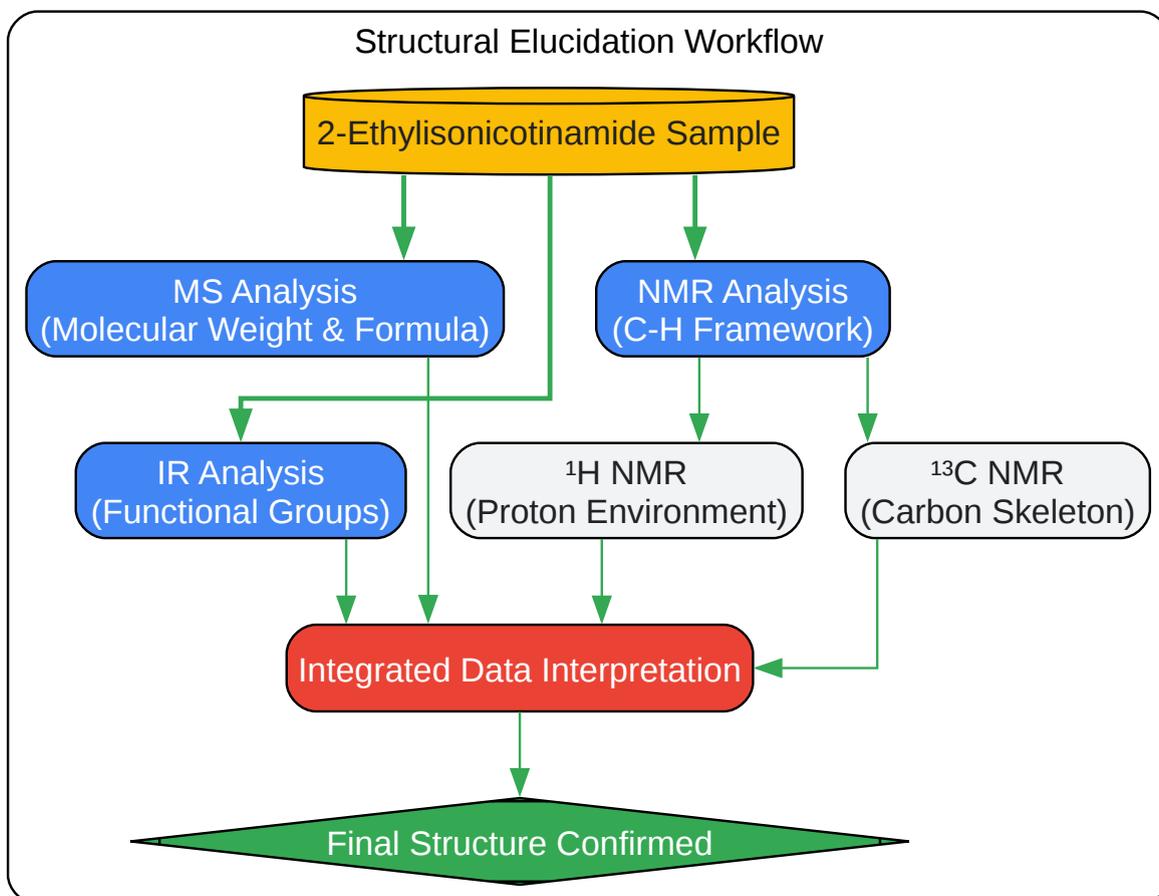
~2.8	Quartet (q)	2H	-CH ₂ -	The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule).
~1.2	Triplet (t)	3H	-CH ₃	The methyl protons are adjacent to two methylene protons, resulting in a triplet.

Data Presentation: ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Expert Rationale
~166	C=O	The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[8]
~155	C-2	The carbon atom bearing the ethyl group is deshielded by its position on the aromatic ring.
~150	C-6	The carbon adjacent to the nitrogen is strongly deshielded.
~140	C-4	The carbon atom attached to the amide group.
~122	C-5	Aromatic CH carbon.
~120	C-3	Aromatic CH carbon, typically the most shielded of the ring carbons.
~25	-CH ₂ -	Aliphatic sp ³ carbon.
~14	-CH ₃	Aliphatic sp ³ carbon, typically appearing furthest upfield.

Mandatory Visualization: Spectroscopic Analysis Workflow

This diagram outlines the logical flow for a comprehensive structural analysis.



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Caption: A validated workflow for spectroscopic characterization.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of **2-Ethylisonicotinamide**. MS confirms the molecular weight and elemental composition. IR identifies the essential primary amide, aromatic, and aliphatic functional groups. Finally, ^1H and ^{13}C NMR provide a detailed map of the proton and carbon frameworks, confirming the precise substitution pattern and connectivity. This multi-technique approach forms a robust and self-validating system for the identification and quality assessment of this important molecule in research and pharmaceutical settings.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Ethylisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143562#2-ethylisonicotinamide-spectroscopic-data-nmr-ir-ms]

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